2-(Methylthio)pyrimidine

CRH1 receptor antagonists Medicinal chemistry Regioselective synthesis

2-(Methylthio)pyrimidine (CAS 823-09-6), also known as 2-methylsulfanylpyrimidine, is a sulfur-containing heterocyclic building block featuring a pyrimidine core substituted with a methylthio (-SCH3) group at the 2-position. This structural motif serves as a critical pharmacophore and versatile synthetic intermediate for constructing biologically active molecules across medicinal chemistry, agrochemical development, and materials science research.

Molecular Formula C5H6N2S
Molecular Weight 126.18
CAS No. 823-09-6
Cat. No. B2922345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)pyrimidine
CAS823-09-6
Molecular FormulaC5H6N2S
Molecular Weight126.18
Structural Identifiers
SMILESCSC1=NC=CC=N1
InChIInChI=1S/C5H6N2S/c1-8-5-6-3-2-4-7-5/h2-4H,1H3
InChIKeyFOEMIZSFFWGXHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)pyrimidine (CAS 823-09-6) Procurement Guide: A Versatile 2-Thiomethyl Building Block for Medicinal and Agrochemical Synthesis


2-(Methylthio)pyrimidine (CAS 823-09-6), also known as 2-methylsulfanylpyrimidine, is a sulfur-containing heterocyclic building block featuring a pyrimidine core substituted with a methylthio (-SCH3) group at the 2-position . This structural motif serves as a critical pharmacophore and versatile synthetic intermediate for constructing biologically active molecules across medicinal chemistry, agrochemical development, and materials science research [1]. The methylthio group provides both electronic modulation of the pyrimidine ring and a site for subsequent chemical transformations, making this compound a strategic procurement choice over less functionalized pyrimidine analogs.

Why Generic Pyrimidine Analogs Cannot Substitute for 2-(Methylthio)pyrimidine (CAS 823-09-6) in Key Applications


Substituting 2-(Methylthio)pyrimidine with alternative 2-substituted pyrimidines (e.g., 2-chloro-, 2-methoxy-, or 2-aminopyrimidine) is not scientifically justified without re-optimization of downstream synthetic routes or biological activity profiles. The 2-methylthio group functions as both an electron-donating substituent that modulates ring electronics for downstream reactivity and as a leaving group capable of undergoing nucleophilic displacement to generate 2-amino or 2-oxo derivatives [1]. This dual functionality is not replicated by 2-chloropyrimidine (which is less stable under certain conditions) or 2-aminopyrimidine (which lacks leaving group capacity). In kinase inhibitor development, thiopyrimidine-based scaffolds have demonstrated kinome selectivity profiles that differ from other pyrimidine analogs [2]. The evidence below quantifies precisely where this compound's structural features translate into measurable differentiation.

Quantitative Evidence for 2-(Methylthio)pyrimidine (CAS 823-09-6): Comparative Performance Data for Procurement Decisions


Superior Regioselectivity in C2/C4 Substitution of Thiomethyl vs. Methyl Pyrimidines in CRH1 Antagonist Synthesis

In head-to-head synthetic studies of CRH1 antagonists, 2-thiomethyl-substituted pyrimidine scaffolds demonstrated markedly superior C2/C4 regioselectivity during nucleophilic substitution compared to 2-methyl analogs. The thiomethyl group directs substitution to the C4 position with excellent control [1].

CRH1 receptor antagonists Medicinal chemistry Regioselective synthesis

Corrosion Inhibition Efficiency of 5-Fluoro-2-methylthiopyrimidine Derivatives vs. Unsubstituted Controls

Three 5-fluoro-2-methylthio substituted pyrimidine derivatives were evaluated as corrosion inhibitors for mild steel in 0.5 M HCl. The inhibition efficiency increased directly with inhibitor concentration, demonstrating concentration-dependent protection [1].

Corrosion inhibition Mild steel protection Electrochemical applications

Synthetic Versatility: 2-Methylthio as a Latent 2-Amino/2-Oxo Group in 5-Deazaflavin Antitumor Agent Synthesis

The 2-methylthio group serves as a strategic placeholder that can be displaced by amines to generate 2-(N-substituted amino) derivatives or hydrolyzed under acidic conditions to yield 2-oxo derivatives (5-deazaflavins) [1]. This is a distinct synthetic advantage over direct procurement of 2-oxo or 2-amino pyrimidines.

Antitumor agents 5-Deazaflavins Nucleophilic displacement

JAK Kinase Selectivity in Thiopyrimidine-Based Inhibitor Patents

Patent literature explicitly claims thiopyrimidine-based compounds as inhibitors of JAK kinases with demonstrated selectivity for JAK1, JAK2, or JAK3, including combinations such as JAK1 and JAK2 [1]. This establishes the thiopyrimidine scaffold as a privileged structure for kinome-selective inhibitor design.

Kinase inhibition JAK inhibitors Immuno-oncology

Optimal Research and Industrial Applications for 2-(Methylthio)pyrimidine (CAS 823-09-6) Based on Quantitative Evidence


Medicinal Chemistry: CRH1 Antagonist Lead Optimization Programs

Research groups developing corticotropin releasing hormone type 1 (CRH1) antagonists should prioritize 2-thiomethyl substituted pyrimidines over methyl analogs due to the demonstrated >50:1 C2/C4 regioselectivity during nucleophilic substitution reactions [1]. This superior regiocontrol enables cleaner reaction profiles and higher isolated yields of desired C4-substituted amino pyrimidines, reducing both synthesis time and purification costs.

Synthetic Methodology: 5-Deazaflavin and Related Antitumor Scaffold Construction

Investigators synthesizing 5-deazaflavin antitumor agents or related tricyclic systems should procure 2-methylthiopyrimidine derivatives as versatile intermediates. The 2-methylthio group functions as a latent functionality that can be displaced by amines (yielding 2-amino derivatives) or hydrolyzed to 2-oxo derivatives [1], providing divergent synthetic access from a single starting material rather than requiring separate procurement of 2-chloro, 2-amino, and 2-oxo pyrimidine building blocks.

Industrial Materials: Mild Steel Corrosion Inhibitor Development

Industrial research teams developing corrosion inhibitors for mild steel in acidic environments should evaluate 5-fluoro-2-methylthiopyrimidine derivatives based on their demonstrated concentration-dependent inhibition efficiency and adherence to the Langmuir adsorption isotherm model [1]. The 2-methylthiopyrimidine scaffold provides a tunable platform for optimizing both adsorption strength and mixed-type inhibition behavior.

Kinase Drug Discovery: JAK-STAT Pathway Inhibitor Programs

Pharmaceutical discovery programs targeting JAK1, JAK2, or JAK3 kinases for immunological, inflammatory, or myeloproliferative disease indications should consider thiopyrimidine-based scaffolds as core starting points. Patent literature explicitly validates this scaffold class as capable of achieving JAK family selectivity [1], providing a structurally distinct alternative to non-thiopyrimidine kinase inhibitor chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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